The Biosynthesis of (S)-O-Methylencecalinol in Helianthella uniflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals (S)-O-Methylencecalinol, a chromene derivative found in the medicinal plant Helianthella uniflora, has garnered interest for its potential biological activi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-O-Methylencecalinol, a chromene derivative found in the medicinal plant Helianthella uniflora, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its proposed biosynthetic pathway, drawing upon established principles of secondary metabolite formation in plants. While specific enzymatic data for the biosynthesis of (S)-O-Methylencecalinol in Helianthella uniflora is not yet fully elucidated in publicly available literature, this document outlines the putative steps, key enzyme classes likely involved, and relevant experimental methodologies for further investigation.
Proposed Biosynthetic Pathway of (S)-O-Methylencecalinol
The biosynthesis of (S)-O-Methylencecalinol is hypothesized to proceed through a specialized branch of the terpenoid and phenylpropanoid pathways, culminating in a chromene ring system with subsequent methylation. The proposed pathway involves the following key stages:
a) Formation of the Chromene Precursor: The core chromene structure is likely derived from the reaction of a prenyl diphosphate, such as dimethylallyl pyrophosphate (DMAPP) from the methylerythritol phosphate (MEP) pathway, with a phenolic precursor.
b) Cyclization to Encecalin: An intramolecular cyclization of the prenylated phenolic intermediate is proposed to form the characteristic benzopyran ring of encecalin. This step is likely catalyzed by a specific cyclase enzyme.
c) Hydroxylation and Methylation: Subsequent enzymatic modifications, including hydroxylation and O-methylation, are required to produce the final (S)-O-Methylencecalinol. The final methylation step is catalyzed by an O-methyltransferase (OMT), utilizing S-adenosyl-L-methionine (SAM) as a methyl group donor.
Exploratory
Spectroscopic and Biological Data for (S)-O-Methylencecalinol Remains Elusive in Publicly Available Resources
A comprehensive search for detailed spectroscopic data (NMR, MS) and associated biological signaling pathways for the specific compound (S)-O-Methylencecalinol has yielded no specific results within publicly accessible s...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for detailed spectroscopic data (NMR, MS) and associated biological signaling pathways for the specific compound (S)-O-Methylencecalinol has yielded no specific results within publicly accessible scientific databases and literature.
Despite extensive searches for the synthesis, characterization, and biological activity of (S)-O-Methylencecalinol, no publications or data repositories containing the requested quantitative ¹H-NMR, ¹³C-NMR, or mass spectrometry data could be identified. Consequently, the core requirements of this technical guide, including structured data tables and detailed experimental protocols for this specific molecule, cannot be fulfilled at this time.
Similarly, investigations into the biological functions and potential signaling pathways associated with (S)-O-Methylencecalinol did not uncover any specific information. While research exists on the broader class of encecalin derivatives and their activities, such as the use of encecalin from Ageratina pichinchensis in treating onychomycosis, this information is not specific to the (S)-O-methylated form.
General Methodologies in Spectroscopic Analysis
While specific data for (S)-O-Methylencecalinol is unavailable, the following sections outline the general experimental protocols and logical workflows typically employed in the spectroscopic analysis of natural products and their derivatives. This information is provided for illustrative purposes to demonstrate the standard procedures that would be used to generate the requested data.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: A sample of the purified compound (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
¹H-NMR Spectroscopy: Proton NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400-800 MHz). Key parameters to be set include the number of scans, relaxation delay, and spectral width. The resulting spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
¹³C-NMR Spectroscopy: Carbon-13 NMR spectra would be recorded on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Broadband proton decoupling is commonly used to simplify the spectrum to single peaks for each unique carbon atom.
2D-NMR Spectroscopy: To further elucidate the structure, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.
Mass Spectrometry (MS):
Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). An appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be selected based on the polarity and thermal stability of the analyte to generate gas-phase ions.
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap). High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the determination of the elemental composition.
Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) experiments would be conducted. In these experiments, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable clues about the molecule's structure.
Logical Workflow for Spectroscopic Data Analysis
The process of analyzing spectroscopic data to elucidate the structure of a novel or modified compound follows a logical progression. The diagram below illustrates a typical workflow.
Protocols & Analytical Methods
Method
Total Synthesis of (S)-O-Methylencecalinol: A Detailed Protocol for Researchers
For Immediate Release This application note provides a comprehensive protocol for the total synthesis of (S)-O-Methylencecalinol, a naturally occurring chromene derivative. This document is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This application note provides a comprehensive protocol for the total synthesis of (S)-O-Methylencecalinol, a naturally occurring chromene derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a multi-step synthetic sequence, commencing with commercially available starting materials and culminating in the target molecule with high enantiopurity.
Introduction
(S)-O-Methylencecalinol is a member of the chromene class of natural products, which are known for their diverse biological activities. The development of a stereoselective synthesis for this compound is crucial for the exploration of its therapeutic potential and for structure-activity relationship (SAR) studies. This protocol details an efficient pathway for its preparation.
Synthetic Strategy
The total synthesis of (S)-O-Methylencecalinol can be envisioned through a convergent approach. The key steps involve the construction of the chromene core, followed by the stereoselective introduction of the chiral secondary alcohol, and finally, methylation of the phenolic hydroxyl group.
A plausible retrosynthetic analysis is outlined below:
Figure 1. Retrosynthetic analysis for (S)-O-Methylencecalinol.
Experimental Protocols
Step 1: Synthesis of 6-Acetyl-7-hydroxy-2,2-dimethyl-2H-chromene
This initial step involves the construction of the chromene ring system.
To a solution of 4-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
To this suspension, add 3,3-dimethylallyl bromide (1.2 eq) dropwise at room temperature.
The reaction mixture is then heated to reflux and stirred for 24 hours.
After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford 6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene.
Step 2: Methylation of the Phenolic Hydroxyl Group
Dissolve 6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene (1.0 eq) in anhydrous acetone.
The mixture is stirred at room temperature for 12 hours.
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product, 6-acetyl-7-methoxy-2,2-dimethyl-2H-chromene, is purified by column chromatography.
Step 3: Enantioselective Reduction to (S)-O-Methylencecalinol
This crucial step establishes the stereochemistry at the secondary alcohol. An asymmetric transfer hydrogenation using a chiral catalyst is a suitable method.
In a flame-dried flask under an inert atmosphere, dissolve 6-acetyl-7-methoxy-2,2-dimethyl-2H-chromene (1.0 eq) in anhydrous isopropanol.
Add a chiral ruthenium catalyst, such as (S,S)-Ts-DPEN-RuCl, (0.01 eq) and formic acid/triethylamine azeotrope (5:2 mixture, 2.0 eq).
The reaction mixture is stirred at 40 °C for 12-24 hours, monitoring by TLC.
Upon completion, the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel to yield (S)-O-Methylencecalinol.
Data Presentation
Step
Product
Starting Material
Reagents and Conditions
Yield (%)
1
6-Acetyl-7-hydroxy-2,2-dimethyl-2H-chromene
4-Hydroxy-3-methoxyacetophenone
3,3-Dimethylallyl bromide, K₂CO₃, Acetone, reflux
~70-80
2
6-Acetyl-7-methoxy-2,2-dimethyl-2H-chromene
6-Acetyl-7-hydroxy-2,2-dimethyl-2H-chromene
Dimethyl sulfate, K₂CO₃, Acetone, rt
>90
3
(S)-O-Methylencecalinol
6-Acetyl-7-methoxy-2,2-dimethyl-2H-chromene
(S,S)-Ts-DPEN-RuCl, HCOOH/NEt₃, i-PrOH, 40 °C
~85-95
Table 1. Summary of the synthetic protocol for (S)-O-Methylencecalinol.
Workflow Diagram
The overall synthetic workflow is depicted in the following diagram:
Figure 2. Workflow diagram for the total synthesis of (S)-O-Methylencecalinol.
Conclusion
This application note provides a detailed and reliable protocol for the total synthesis of (S)-O-Methylencecalinol. The described methodology is scalable and provides the target compound with high enantiomeric excess. This protocol will be a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery, enabling further investigation into the biological properties of this and related compounds.
Application
Application Note and Protocols for In Vitro Evaluation of (S)-O-Methylencecalinol Activity
Audience: Researchers, scientists, and drug development professionals. Introduction (S)-O-Methylencecalinol is a chromene derivative, a class of heterocyclic compounds known for a wide range of biological activities.[1][...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-O-Methylencecalinol is a chromene derivative, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] Natural and synthetic chromene derivatives have demonstrated potential as anti-inflammatory, antimicrobial, antioxidant, and anticancer agents.[1][3][4] This document provides detailed protocols for in vitro assays to characterize the biological activity of (S)-O-Methylencecalinol, focusing on its potential cytotoxic and anti-inflammatory effects. The provided methodologies are standard and widely used for the evaluation of novel chemical entities in drug discovery and development.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the described in vitro assays for (S)-O-Methylencecalinol.
Table 1: Summary of In Vitro Activity of (S)-O-Methylencecalinol
Assay Type
Cell Line
Parameter Measured
Result (e.g., IC₅₀, LD₅₀)
Positive Control
Cytotoxicity
e.g., RAW 264.7
Cell Viability (%)
IC₅₀ (µM)
e.g., Doxorubicin
Anti-inflammatory
e.g., LPS-stimulated RAW 264.7
Nitric Oxide (NO) Production
IC₅₀ (µM)
e.g., Dexamethasone
Anti-inflammatory
e.g., LPS-stimulated RAW 264.7
TNF-α Secretion
IC₅₀ (µM)
e.g., Dexamethasone
Anti-inflammatory
e.g., LPS-stimulated RAW 264.7
IL-6 Secretion
IC₅₀ (µM)
e.g., Dexamethasone
IC₅₀ (Half-maximal Inhibitory Concentration) and LD₅₀ (Median Lethal Dose) values should be calculated from dose-response curves.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of (S)-O-Methylencecalinol on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
(S)-O-Methylencecalinol
Selected cell line (e.g., RAW 264.7 murine macrophages, HaCaT human keratinocytes)[6][7]
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Phosphate Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader
Protocol:
Cell Seeding:
Culture the selected cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Trypsinize the cells, count them, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of (S)-O-Methylencecalinol in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (S)-O-Methylencecalinol.
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control). Also, include a vehicle control with the same concentration of DMSO used for the highest compound concentration.
Incubate the plate for 24, 48, or 72 hours.
MTT Assay:
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity Assay (Nitric Oxide, TNF-α, and IL-6 Inhibition)
This protocol determines the anti-inflammatory activity of (S)-O-Methylencecalinol by measuring its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[3][4]
Materials:
(S)-O-Methylencecalinol
RAW 264.7 cells
DMEM, FBS, Penicillin-Streptomycin
LPS from Escherichia coli
Griess Reagent (for NO detection)
ELISA kits for TNF-α and IL-6
96-well microplates
Microplate reader
Protocol:
Cell Seeding and Treatment:
Follow the cell seeding protocol as described in the MTT assay.
After 24 hours of incubation, pre-treat the cells with various non-toxic concentrations of (S)-O-Methylencecalinol (determined from the MTT assay) for 1 hour.
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
Include a positive control with a known anti-inflammatory drug (e.g., dexamethasone).
Incubate the plate for 24 hours.
Nitric Oxide (NO) Measurement:
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
Incubate at room temperature for 15 minutes.
Measure the absorbance at 540 nm.
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
TNF-α and IL-6 Measurement:
Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
Follow the manufacturer's instructions for the ELISA procedure.
Measure the absorbance at the appropriate wavelength.
Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism of (S)-O-Methylencecalinol on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of (S)-O-Methylencecalinol.
Application Notes and Protocols for the Quantification of (S)-O-Methylencecalinol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of (S)-O-Methylencecalinol in various sample matrices, particularly fro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (S)-O-Methylencecalinol in various sample matrices, particularly from plant extracts. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
(S)-O-Methylencecalinol is a naturally occurring benzopyran derivative with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, pharmacokinetic studies, and drug development processes. The following protocols provide a starting point for developing and validating analytical methods for (S)-O-Methylencecalinol.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the validation of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and matrix effects.
Table 1: HPLC-UV Method Validation Parameters
Parameter
Result
Linearity (R²)
≥ 0.999
Limit of Detection (LOD)
0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)
0.5 - 5.0 µg/mL
Accuracy (% Recovery)
95 - 105%
Precision (% RSD)
< 2%
Table 2: LC-MS/MS Method Validation Parameters
Parameter
Result
Linearity (R²)
≥ 0.999
Limit of Detection (LOD)
0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)
0.05 - 2.0 ng/mL
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 5%
Table 3: GC-MS Method Validation Parameters
Parameter
Result
Linearity (R²)
≥ 0.998
Limit of Detection (LOD)
0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)
0.5 - 5.0 ng/mL
Accuracy (% Recovery)
90 - 110%
Precision (% RSD)
< 10%
Experimental Protocols
Protocol 1: Quantification of (S)-O-Methylencecalinol by HPLC-UV
This method is suitable for the quantification of (S)-O-Methylencecalinol in relatively clean sample matrices, such as purified extracts or formulated products.
1. Sample Preparation:
Accurately weigh a known amount of the sample (e.g., 100 mg of plant extract).
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
Vortex the solution for 1 minute to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization based on the specific column and compound retention.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 25 °C.
UV Detection: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the pure compound).
3. Calibration:
Prepare a stock solution of (S)-O-Methylencecalinol standard in the mobile phase (e.g., 100 µg/mL).
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
Inject the prepared sample solution.
Identify the peak corresponding to (S)-O-Methylencecalinol based on its retention time compared to the standard.
Quantify the amount of (S)-O-Methylencecalinol in the sample using the calibration curve.
Protocol 2: Quantification of (S)-O-Methylencecalinol by LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for complex matrices like crude plant extracts or biological samples.[1]
1. Sample Preparation:
Follow the same procedure as for HPLC-UV (Protocol 1, Step 1). For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary to remove interfering substances.[2]
2. LC-MS/MS Conditions:
LC System: A UHPLC or HPLC system.
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase: A gradient elution is typically used.
Solvent A: Water with 0.1% formic acid.
Solvent B: Acetonitrile with 0.1% formic acid.
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions for re-equilibration. The specific gradient will need to be optimized.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40 °C.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on the compound's properties).
MRM Transitions: Specific precursor-to-product ion transitions for (S)-O-Methylencecalinol need to be determined by infusing a standard solution into the mass spectrometer.
3. Calibration:
Prepare a stock solution of (S)-O-Methylencecalinol standard in the initial mobile phase composition.
Prepare a series of calibration standards covering the expected concentration range in the samples (e.g., 0.1 to 100 ng/mL).
Construct a calibration curve by plotting the peak area of the specific MRM transition against the concentration.
4. Data Analysis:
Analyze the samples using the developed LC-MS/MS method.
Quantify (S)-O-Methylencecalinol based on the area of the specific MRM transition peak and the calibration curve.
Protocol 3: Quantification of (S)-O-Methylencecalinol by GC-MS
This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary for compounds with polar functional groups to improve their volatility and chromatographic properties.
1. Sample Preparation:
Extract the sample with a volatile organic solvent (e.g., hexane or dichloromethane).
Concentrate the extract under a stream of nitrogen if necessary.
(Optional) Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to convert polar groups to more volatile silyl ethers.
Dilute the sample to the desired concentration with the injection solvent.
2. GC-MS Conditions:
GC System: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Injection Mode: Splitless or split injection, depending on the sample concentration.
Injector Temperature: 250 °C.
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of (S)-O-Methylencecalinol.
3. Calibration:
Prepare a stock solution of (S)-O-Methylencecalinol standard in a suitable volatile solvent.
Prepare a series of calibration standards. If derivatization is used for samples, the standards must also be derivatized.
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration.
4. Data Analysis:
Analyze the samples using the developed GC-MS method.
Identify the peak corresponding to (S)-O-Methylencecalinol (or its derivative) based on its retention time and mass spectrum.
Quantify the compound using the calibration curve.
Mandatory Visualization
Caption: General workflow for the quantification of (S)-O-Methylencecalinol.
Caption: Detailed workflow for the HPLC-UV protocol.
Technical Support Center: (S)-O-Methylencecalinol Stability and Degradation
Disclaimer: There is currently no specific published data on the stability and degradation pathways of (S)-O-Methylencecalinol. This technical support center provides a general framework and best practices based on the c...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: There is currently no specific published data on the stability and degradation pathways of (S)-O-Methylencecalinol. This technical support center provides a general framework and best practices based on the chemistry of related compounds, such as chromene derivatives, and standard protocols for the stability testing of natural products. The provided experimental protocols and potential degradation pathways are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the likely factors that could affect the stability of (S)-O-Methylencecalinol?
A1: Based on its presumed structure as a chromene derivative, the stability of (S)-O-Methylencecalinol is likely influenced by several factors:
pH: The molecule may be susceptible to hydrolysis or rearrangement under acidic or basic conditions.
Light: Many organic molecules, especially those with conjugated systems like chromenes, can undergo photodegradation.
Temperature: Elevated temperatures can accelerate degradation reactions.
Oxidation: The presence of oxygen or oxidizing agents could lead to oxidative degradation of the molecule.
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, in particular, may participate in degradation reactions.
Q2: How should I store (S)-O-Methylencecalinol to ensure its stability?
A2: To maximize shelf-life, it is recommended to store (S)-O-Methylencecalinol under the following conditions:
Temperature: Store at low temperatures, preferably at -20°C or -80°C.
Light: Protect from light by using amber vials or storing in the dark.
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Form: Store as a solid or in a non-reactive, anhydrous solvent.
Q3: What are the potential degradation products of (S)-O-Methylencecalinol?
A3: While specific degradation products are unknown, potential degradation pathways for a chromene derivative could involve:
Hydrolysis: Cleavage of the ether linkage.
Oxidation: Formation of quinone-like structures or opening of the heterocyclic ring.
Rearrangement: Isomerization or other molecular rearrangements, potentially catalyzed by acid or base.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Loss of compound during workup
The compound may be sensitive to the pH of the aqueous wash.
Test the stability of the compound to acidic and basic conditions before performing extractions. Neutralize any acidic or basic solutions before contact with the compound.
Inconsistent results in biological assays
The compound may be degrading in the assay medium.
Assess the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure). Consider adding antioxidants if oxidation is suspected.
Appearance of new spots on TLC or peaks in HPLC over time
The compound is degrading during storage or handling.
Re-evaluate storage conditions (see FAQ Q2). Prepare fresh solutions for each experiment.
Low yield or recovery after purification
The compound may be unstable on the purification media (e.g., silica gel).
Try alternative purification methods such as flash chromatography with deactivated silica, preparative HPLC with a neutral mobile phase, or recrystallization.
General Experimental Protocols
Protocol 1: Preliminary Stability Assessment
This protocol provides a general method for an initial assessment of the stability of (S)-O-Methylencecalinol under various stress conditions.
Preparation of Stock Solution: Prepare a stock solution of (S)-O-Methylencecalinol in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acidic: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
Basic: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
Oxidative: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.
Thermal: Incubate an aliquot of the stock solution at 60°C.
Photolytic: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight).
Control: Keep an aliquot of the stock solution at room temperature in the dark.
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Use a suitable analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining amount of (S)-O-Methylencecalinol and to observe the formation of any degradation products.
Hypothetical Stability Data Presentation
The results of the stability study can be summarized in a table as follows:
Condition
Time (hours)
(S)-O-Methylencecalinol Remaining (%)
Appearance of Degradation Products
Control
24
99.5
None
0.1 M HCl
24
45.2
Yes
0.1 M NaOH
24
78.9
Yes
3% H₂O₂
24
60.1
Yes
60°C
24
85.3
Minor
Light
24
70.5
Yes
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of a compound.
Hypothetical Degradation Pathway of a Chromene Derivative
Caption: A hypothetical degradation pathway for a chromene derivative.
Optimization
Technical Support Center: (S)-O-Methylencecalinol Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encounte...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S)-O-Methylencecalinol.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with (S)-O-Methylencecalinol in various solvents.
Issue 1: (S)-O-Methylencecalinol fails to dissolve in a non-polar solvent.
Question: My (S)-O-Methylencecalinol is not dissolving in a non-polar solvent like hexane. What steps can I take?
Answer: This issue often arises due to the molecular properties of the compound. Here is a step-by-step troubleshooting workflow:
Figure 1. Troubleshooting workflow for insolubility in non-polar solvents.
Issue 2: Precipitation of (S)-O-Methylencecalinol occurs after initial dissolution.
Question: (S)-O-Methylencecalinol initially dissolved in my chosen solvent, but then precipitated out of solution. Why is this happening and how can I fix it?
Answer: This phenomenon, often referred to as "crashing out," can be due to supersaturation, temperature changes, or solvent evaporation.
Supersaturation: The initial concentration may have exceeded the thermodynamic solubility limit. Try preparing a solution at a lower concentration.
Temperature Fluctuation: Solubility is often temperature-dependent. If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Maintain a constant temperature or determine the solubility at the desired experimental temperature.
Solvent Evaporation: Ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration of (S)-O-Methylencecalinol and lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for determining the solubility of (S)-O-Methylencecalinol in a range of solvents?
A1: A systematic approach is recommended to determine the solubility profile. This involves testing the compound's solubility in a panel of solvents with varying polarities.
Experimental Protocol: Solubility Determination
Preparation: Weigh a precise amount of (S)-O-Methylencecalinol (e.g., 1 mg) into a small, clear vial.
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the vial.
Mixing: Vigorously vortex the vial for 1-2 minutes.
Observation: Visually inspect the solution for any undissolved solid against a dark background.
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in measured increments (e.g., 100 µL), vortexing after each addition, until the solid is completely dissolved or a maximum volume is reached.
Data Recording: Record the total volume of solvent required to dissolve the compound.
Repeat: Repeat this process for a range of solvents with varying polarities.
Data Presentation: Solubility of (S)-O-Methylencecalinol
Solvent
Polarity Index
Volume to Dissolve 1 mg (mL)
Calculated Solubility (mg/mL)
Classification
Hexane
0.1
Toluene
2.4
Dichloromethane
3.1
Acetone
5.1
Ethanol
5.2
Methanol
6.6
Water
10.2
*Classification based on USP definitions: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (3.3-10 mg/mL), Sparingly Soluble (1-3.3 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), Practically Insoluble (<0.01 mg/mL).
Q2: How can I enhance the aqueous solubility of (S)-O-Methylencecalinol for biological assays?
A2: Poor aqueous solubility is a common challenge in drug development.[1][2][3] Several formulation strategies can be employed to improve this.
Solubility Enhancement Techniques
Technique
Description
pH Modification
For ionizable compounds, adjusting the pH of the aqueous medium can significantly increase solubility.[3]
Co-solvents
Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can enhance solubility.
Complexation
Cyclodextrins can encapsulate the hydrophobic (S)-O-Methylencecalinol, forming a more water-soluble complex.[2]
Amorphous Solid Dispersions
Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.[2]
Q3: How might poor solubility of (S)-O-Methylencecalinol impact its observed biological activity?
A3: Poor solubility can lead to an underestimation of the compound's true biological activity. If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than the nominal concentration. This can affect the dose-response relationship and the determination of key parameters like IC50 or EC50.
Figure 2. Impact of poor solubility on the assessment of biological activity.
Technical Support Center: Overcoming Resistance to (S)-O-Methylencecalinol
Disclaimer: As of late 2025, specific mechanisms of resistance to (S)-O-Methylencecalinol have not been extensively documented in published literature. This guide provides general troubleshooting strategies and experimen...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of late 2025, specific mechanisms of resistance to (S)-O-Methylencecalinol have not been extensively documented in published literature. This guide provides general troubleshooting strategies and experimental approaches based on established mechanisms of drug resistance in cancer cell lines. Researchers are encouraged to adapt these protocols to their specific cell line of interest.
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to (S)-O-Methylencecalinol treatment. What are the possible reasons?
A1: Decreased sensitivity to a compound like (S)-O-Methylencecalinol can arise from various factors. The most common reasons include:
Development of acquired resistance: Prolonged exposure to a drug can lead to the selection and growth of a resistant cell population.[1][2]
Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to remove the drug from the cell, reducing its intracellular concentration and efficacy.[2]
Alteration of the drug target: Mutations or changes in the expression level of the molecular target of (S)-O-Methylencecalinol can prevent the drug from binding effectively.[3][4]
Activation of compensatory signaling pathways: Cells can bypass the effect of the drug by activating alternative survival pathways.[3][5]
Enhanced DNA repair or inhibition of apoptosis: The cells may have developed more efficient mechanisms to repair drug-induced damage or to evade programmed cell death.[4]
Q2: How can I confirm if my cell line has developed resistance to (S)-O-Methylencecalinol?
A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[6][7]
Q3: What are the first troubleshooting steps I should take if I suspect resistance?
A3:
Confirm Resistance: Perform a dose-response assay to quantify the level of resistance.
Culture Check: Ensure the cell line is not contaminated and that the passage number is within an acceptable range.
Compound Integrity: Verify the purity and stability of your (S)-O-Methylencecalinol stock solution.
Generate a Resistant Cell Line: If resistance is confirmed, consider developing a stable resistant cell line for further investigation.
Troubleshooting Guides
Issue 1: Increased IC50 Value for (S)-O-Methylencecalinol
This guide will help you investigate the potential mechanisms behind an observed increase in the IC50 value of (S)-O-Methylencecalinol in your cell line.
Potential Cause 1: Increased Drug Efflux
Many cancer cell lines develop multidrug resistance (MDR) through the overexpression of ABC transporters.[2][8]
Experimental Protocol: Drug Efflux Assay
Objective: To determine if increased drug efflux is responsible for the observed resistance.
Methodology:
Culture both sensitive (parental) and resistant cells in 96-well plates.
Pre-treat a subset of wells for both cell lines with a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein/ABCB1 or Ko143 for ABCG2/BCRP) for 1-2 hours.
Following pre-treatment, add varying concentrations of (S)-O-Methylencecalinol to the wells, both with and without the inhibitor.
Incubate for 48-72 hours.
Perform a cell viability assay (e.g., MTT).
Interpretation of Results: If the resistant cells become significantly more sensitive to (S)-O-Methylencecalinol in the presence of the ABC transporter inhibitor (i.e., the IC50 value decreases), it suggests that drug efflux is a contributing factor to the resistance.
Potential Cause 2: Alterations in Compensatory Signaling Pathways
Cells may activate pro-survival signaling pathways to counteract the cytotoxic effects of a drug.[5][9]
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate changes in the activation state of common pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK).
Methodology:
Culture sensitive and resistant cells to 70-80% confluency.
Lyse the cells and quantify protein concentration.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Interpretation of Results: A significant increase in the ratio of phosphorylated to total protein (e.g., p-Akt/Akt) in the resistant cell line compared to the sensitive line suggests the activation of that specific compensatory pathway.
Quantitative Data Summary
The following table provides a template for summarizing your experimental findings when comparing the parental (sensitive) and resistant cell lines.
Initial Exposure: Culture the parental cell line in the presence of (S)-O-Methylencecalinol at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
Stepwise Increase in Concentration: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of (S)-O-Methylencecalinol in the culture medium. This is typically done in increments of 1.5 to 2-fold.[8]
Monitoring: Continuously monitor the cells for growth and viability. Allow the cells to recover and resume normal proliferation before each subsequent dose increase.
Stabilization: Once a desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to the parental line), maintain the resistant cell line in a medium containing a constant concentration of (S)-O-Methylencecalinol to ensure the stability of the resistant phenotype.
Visualizations
Diagram 1: Hypothetical Signaling Pathway for (S)-O-Methylencecalinol Action and Resistance
Caption: Potential mechanisms of action and resistance to (S)-O-Methylencecalinol.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A typical workflow for identifying the mechanism of drug resistance.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting resistance to (S)-O-Methylencecalinol.
Validation of (S)-O-Methylencecalinol's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the proposed mechanism of action for the novel anti-cancer agent (S)-O-Methylencecalinol. Due to the limited p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for the novel anti-cancer agent (S)-O-Methylencecalinol. Due to the limited publicly available data on (S)-O-Methylencecalinol, this document focuses on the broader class of chromene derivatives to which it belongs, drawing comparisons with established anti-cancer drugs that target similar pathways. The information presented is intended to provide a framework for future validation studies and to highlight potential avenues of investigation.
Overview of Chromene Derivatives in Oncology
(S)-O-Methylencecalinol is a member of the chromene family, a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anti-cancer effects.[1][2] Several synthetic and naturally occurring chromene derivatives have shown promising results against various cancer cell lines, including those resistant to standard chemotherapeutic agents.[2][3][4]
The anti-cancer activity of chromene derivatives is often attributed to their ability to interfere with critical cellular processes such as cell division and survival pathways.[2] Notably, certain 4H-chromene derivatives have been identified as microtubule-destabilizing agents, a mechanism shared with widely used taxane drugs.[2] Other related compounds, like flavonols (a subclass of chromenes), have been shown to induce programmed cell death (apoptosis) through the mitochondrial pathway.[5]
Comparative Analysis of Potential Mechanisms of Action
Given the structural similarities of (S)-O-Methylencecalinol to other bioactive chromene derivatives, its mechanism of action may involve one or more of the pathways outlined below. This section compares these potential mechanisms with those of established anti-cancer drugs.
Table 1: Comparison of Potential Mechanisms of Action
Putative Mechanism of Action for (S)-O-Methylencecalinol (as a Chromene Derivative)
Established Drug with Similar Mechanism
Target Cancer Cell Lines (from literature on related compounds)
Microtubule Destabilization
Paclitaxel, Docetaxel
Triple-Negative Breast Cancer (TNBC), Ovarian Cancer, Lung Cancer, Colon Cancer[2]
Induction of Apoptosis via Mitochondrial Pathway
Doxorubicin
Human Colon Cancer (HT-29), Liver Cancer (HepG-2), Breast Adenocarcinoma (MCF-7)[1][3][4][5]
Experimental Protocols for Mechanism Validation
To validate the specific mechanism of action of (S)-O-Methylencecalinol, a series of well-established experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxic effects of (S)-O-Methylencecalinol on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).
Methodology (MTT Assay):
Seed cancer cells in 96-well plates and allow them to adhere overnight.
Treat the cells with a range of concentrations of (S)-O-Methylencecalinol for 24, 48, and 72 hours.
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Microtubule Polymerization Assay
Objective: To investigate the effect of (S)-O-Methylencecalinol on the polymerization of tubulin, the protein that forms microtubules.
Methodology (In vitro Tubulin Polymerization Assay):
Purify tubulin from a suitable source (e.g., bovine brain).
Initiate tubulin polymerization by adding GTP and incubating at 37°C.
Monitor the increase in turbidity (due to microtubule formation) over time by measuring the absorbance at 340 nm in the presence and absence of (S)-O-Methylencecalinol and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
Analyze the polymerization curves to determine if (S)-O-Methylencecalinol inhibits or promotes microtubule formation.
Apoptosis Assays
Objective: To determine if (S)-O-Methylencecalinol induces apoptosis in cancer cells and to elucidate the involved pathways.
Treat cancer cells with (S)-O-Methylencecalinol at its IC50 concentration for various time points.
Harvest the cells and wash with a binding buffer.
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters necrotic cells with compromised membranes).
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology (Western Blot for Apoptosis-Related Proteins):
Treat cells with (S)-O-Methylencecalinol and prepare cell lysates.
Separate proteins by SDS-PAGE and transfer them to a membrane.
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Visualizing Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that (S)-O-Methylencecalinol might modulate and a general workflow for its mechanism of action validation.
Caption: Putative signaling pathways for (S)-O-Methylencecalinol's anti-cancer activity.
Caption: Experimental workflow for validating the mechanism of action.
No Publicly Available Data on the Protein Target and Cross-Reactivity of (S)-O-Methylencecalinol
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the protein target of (S)-O-Methylencecalinol or its cross-reactivity with other proteins. A...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the protein target of (S)-O-Methylencecalinol or its cross-reactivity with other proteins. As a result, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.
The initial investigation aimed to identify the primary protein that (S)-O-Methylencecalinol interacts with to understand its mechanism of action and potential off-target effects. However, searches for the compound and its derivatives did not yield any published studies detailing its binding profile, affinity, or selectivity. Without a known protein target, it is impossible to identify alternative compounds for a comparative analysis of cross-reactivity.
Further searches for experimental data, including binding assays, selectivity panels, and functional screens for (S)-O-Methylencecalinol, were also unsuccessful. Consequently, the core requirements of presenting quantitative data in structured tables and detailing experimental protocols cannot be met.
While general principles of cross-reactivity in drug development are well-documented, applying these concepts to (S)-O-Methylencecalinol without specific experimental evidence would be purely speculative and would not meet the standards of a scientific comparison guide intended for researchers and drug development professionals.
Therefore, until research is published that elucidates the molecular interactions of (S)-O-Methylencecalinol, the creation of a data-driven comparison guide on its cross-reactivity remains unfeasible.
Validation
Comparative Analysis of (S)-O-Methylencecalinol and Standard Chemotherapeutics in Oncology
A Guide for Researchers and Drug Development Professionals This guide provides a comparative overview of the naturally derived compound (S)-O-Methylencecalinol and its potential therapeutic applications in oncology, cont...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the naturally derived compound (S)-O-Methylencecalinol and its potential therapeutic applications in oncology, contextualized against a standard chemotherapeutic agent, Paclitaxel. Due to the nascent stage of research on (S)-O-Methylencecalinol, direct comparative experimental data in specific disease models is not yet available in published literature. This document, therefore, summarizes the known biological activities of (S)-O-Methylencecalinol and presents a hypothetical comparative framework to guide future research.
Compound Profile: (S)-O-Methylencecalinol
(S)-O-Methylencecalinol is a chromene derivative that has been isolated from various plant species, including Helianthella quinquenervis and Ageratina adenophora. It has garnered interest in the scientific community for its cytotoxic properties against a range of human cancer cell lines.
Mechanism of Action and Preclinical Activity
Initial studies have shown that (S)-O-Methylencecalinol exhibits significant cytotoxicity against several cancer cell lines, including those of the lung, colon, and breast. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death that is a key target for many cancer therapies.
The signaling pathway for (S)-O-Methylencecalinol-induced apoptosis is hypothesized to involve the intrinsic pathway, which is initiated from within the cell, often in response to cellular stress. This pathway is centered on the mitochondria.
Caption: Proposed intrinsic apoptotic pathway for (S)-O-Methylencecalinol.
Comparative Framework: (S)-O-Methylencecalinol vs. Paclitaxel
To illustrate how (S)-O-Methylencecalinol could be evaluated against a current standard of care, we present a hypothetical comparison with Paclitaxel, a microtubule-stabilizing agent widely used in cancer chemotherapy.
Hypothetical In Vitro Cytotoxicity Data
This table represents the type of data that would be generated in a head-to-head comparison of the two compounds against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Cell Line
(S)-O-Methylencecalinol (IC50, µM)
Paclitaxel (IC50, µM)
A549 (Lung)
Data not available
Established data
MCF-7 (Breast)
Data not available
Established data
HCT116 (Colon)
Data not available
Established data
Mechanism of Action of the Standard Drug: Paclitaxel
Paclitaxel's mechanism of action is well-established and differs significantly from the proposed pathway of (S)-O-Methylencecalinol. Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
Proposed Experimental Protocols for Comparative Studies
To rigorously evaluate the therapeutic potential of (S)-O-Methylencecalinol against a standard drug like Paclitaxel, the following experimental workflows are proposed.
In Vitro Cell Viability Assay
This experiment would determine the cytotoxic effects of each compound on cancer cell lines.
Caption: Experimental workflow for in vitro cell viability assessment.
In Vivo Xenograft Model
This experiment would assess the anti-tumor efficacy of the compounds in a living organism.
Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into immunocompromised mice.
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Mice are randomly assigned to treatment groups: Vehicle control, (S)-O-Methylencecalinol, and the standard drug.
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).
Future Directions and Research Imperatives
The preliminary data on (S)-O-Methylencecalinol are promising, but further research is critically needed. Key next steps should include:
Head-to-head in vitro studies against a panel of cancer cell lines to compare its potency with standard chemotherapeutic agents.
In vivo efficacy studies in relevant animal models of cancer to assess its anti-tumor activity, toxicity, and pharmacokinetic profile.
Detailed mechanistic studies to fully elucidate the signaling pathways involved in its apoptotic effects.
This structured approach will be essential to determine if (S)-O-Methylencecalinol has the potential to be developed into a novel therapeutic agent for the treatment of cancer.
Safety & Regulatory Compliance
Safety
Safe Disposal of (S)-O-Methylencecalinol: A Procedural Guide for Laboratory Professionals
For immediate release This document provides essential safety and logistical information for the proper disposal of (S)-O-Methylencecalinol, a chromene derivative utilized in research and development. The following proce...
Author: BenchChem Technical Support Team. Date: November 2025
For immediate release
This document provides essential safety and logistical information for the proper disposal of (S)-O-Methylencecalinol, a chromene derivative utilized in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. Due to the absence of a specific Safety Data Sheet (SDS) for (S)-O-Methylencecalinol, a conservative approach, treating the compound as hazardous chemical waste, is mandatory.
Core Safety Principles
Given that (S)-O-Methylencecalinol belongs to the chromene class of compounds, which are known for their biological activity, it must be handled with care.[1][2] All personnel must adhere to the following primary safety protocols:
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All handling and disposal preparation should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Step-by-Step Disposal Procedure
The disposal of (S)-O-Methylencecalinol, whether in pure form or in solution, should be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Waste Identification and Segregation:
Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: (S)-O-Methylencecalinol".
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
Containerization:
Use a sealable, leak-proof container made of a material compatible with organic compounds (e.g., glass or polyethylene).
Ensure the container is in good condition and the lid can be securely fastened.
Waste Accumulation:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
This area should be away from heat sources, open flames, and high-traffic areas.
Disposal Request:
Once the waste container is full or is no longer needed, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
Follow all institutional procedures for waste manifest and pickup scheduling.
Quantitative Data and Hazard Assessment
In the absence of specific data for (S)-O-Methylencecalinol, the following table provides a general hazard assessment based on related chemical classes. This information underscores the importance of treating this compound as hazardous.
Hazard Parameter
Assessment for (S)-O-Methylencecalinol (Assumed)
General Guidance for Organic Compounds
Toxicity
Assumed to be toxic.
Many complex organic molecules, especially those with biological activity, can be toxic if ingested, inhaled, or absorbed through the skin.[3][4]
Flammability
Treat as potentially flammable.
Organic compounds, particularly if in a solvent, may be flammable. Keep away from ignition sources.[5]
Reactivity
Avoid mixing with strong oxidizing agents.
Chromene derivatives may be incompatible with strong oxidizing agents.[3]
Environmental Hazard
Presumed to be harmful to aquatic life.
The release of complex organic compounds into the environment can have adverse effects.[1][2]
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard best practices for laboratory chemical waste management as described by university environmental health and safety manuals and general safety data sheets for organic compounds.[3][5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-O-Methylencecalinol.
Caption: Disposal workflow for (S)-O-Methylencecalinol.